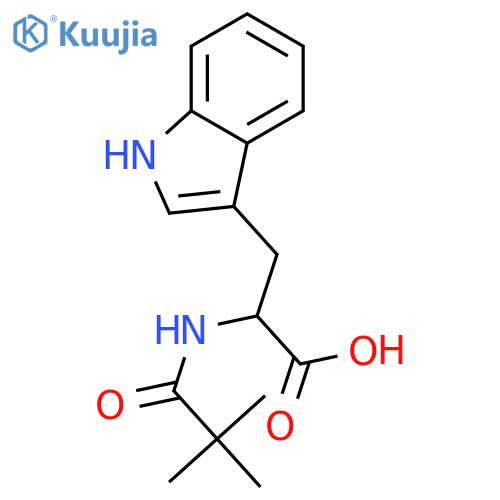Cas no 1452571-77-5 (2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)

1452571-77-5 structure
商品名:2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid
CAS番号:1452571-77-5
MF:C16H20N2O3
メガワット:288.341604232788
MDL:MFCD00695636
CID:3064909
PubChem ID:3095846
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid
- 2-(2,2-dimethylpropanamido)-3-(1H-indol-3-yl)propanoic acid
- 2-(2,2-dimethyl-propionylamino)-3-(1h-indol-3-yl)propionic acid
- 3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid
- STK330359
- SR-01000319935
- Pivaloyltryptophan
- BAS 00246175
- CS-0334063
- 3-(1H-Indol-3-yl)-2-pivalamidopropanoicacid
- AKOS016051012
- AKOS000131912
- N-(2,2-dimethylpropanoyl)tryptophan
- HMS1686O02
- 1452571-77-5
- SR-01000319935-1
- 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoic acid
- 2-(2,2-dimethyl-propionylamino)-3-(1 h-indol-3-yl)-propionic acid
-
- MDL: MFCD00695636
- インチ: InChI=1S/C16H20N2O3/c1-16(2,3)15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)
- InChIKey: AGOITVRYEADGHQ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(NC(C(O)=O)CC1=CNC2=CC=CC=C12)=O)C
計算された属性
- せいみつぶんしりょう: 288.147
- どういたいしつりょう: 288.147
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 82.2Ų
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261769-5g |
3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid |
1452571-77-5 | 97% | 5g |
$825 | 2021-06-09 | |
| Chemenu | CM261769-1g |
3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid |
1452571-77-5 | 97% | 1g |
$326 | 2023-02-02 | |
| Matrix Scientific | 011338-1g |
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid |
1452571-77-5 | 1g |
$378.00 | 2023-09-09 |
2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1452571-77-5 (2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
